Boc-D-Arg(Tos)-OH Boc-D-Arg(Tos)-OH
Brand Name: Vulcanchem
CAS No.: 61315-61-5
VCID: VC21539430
InChI: InChI=1S/C18H28N4O6S/c1-12-7-9-13(10-8-12)29(26,27)22-16(19)20-11-5-6-14(15(23)24)21-17(25)28-18(2,3)4/h7-10,14H,5-6,11H2,1-4H3,(H,21,25)(H,23,24)(H3,19,20,22)/t14-/m1/s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N
Molecular Formula: C18H28N4O6S
Molecular Weight: 428.5 g/mol

Boc-D-Arg(Tos)-OH

CAS No.: 61315-61-5

Cat. No.: VC21539430

Molecular Formula: C18H28N4O6S

Molecular Weight: 428.5 g/mol

* For research use only. Not for human or veterinary use.

Boc-D-Arg(Tos)-OH - 61315-61-5

CAS No. 61315-61-5
Molecular Formula C18H28N4O6S
Molecular Weight 428.5 g/mol
IUPAC Name (2R)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Standard InChI InChI=1S/C18H28N4O6S/c1-12-7-9-13(10-8-12)29(26,27)22-16(19)20-11-5-6-14(15(23)24)21-17(25)28-18(2,3)4/h7-10,14H,5-6,11H2,1-4H3,(H,21,25)(H,23,24)(H3,19,20,22)/t14-/m1/s1
Standard InChI Key XBQADBXCNQPHHY-LLVKDONJSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N

Chemical Structure and Properties

Boc-D-Arg(Tos)-OH is a protected form of D-arginine featuring two key protecting groups: a tert-butoxycarbonyl (Boc) group protecting the alpha-amino function and a tosyl (Tos) group protecting the guanidine side chain. The molecular formula is C₁₈H₂₈N₄O₆S, identical to its L-isomer counterpart, with a molecular weight of 428.5 g/mol .

The compound's systematic IUPAC name is (2R)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid, differing from the L-isomer only in the stereochemistry at the alpha carbon (2R instead of 2S). The D-configuration results in an opposite optical rotation compared to the L-form.

Physical Properties

While specific data for Boc-D-Arg(Tos)-OH is limited in the literature, the following properties can be extrapolated based on its L-isomer and the general principles of stereochemistry:

PropertyValueNotes
Physical StatePowderWhite to off-white
Molecular Weight428.5 g/molSame as L-isomer
Melting Point~90°C (dec.)Similar to L-isomer but may differ slightly
SolubilitySoluble in water, 1% acetic acidDMF, DMSO solubility expected
Predicted pKa~3.95Based on L-isomer data
Predicted Density~1.31 g/cm³Similar to L-isomer
Optical RotationExpected opposite sign to L-isomerL-isomer: [α]20/D 3.5±0.5°, c = 4% in DMF

The D-isomer would be expected to have physical properties nearly identical to the L-isomer, with the primary difference being the sign of optical rotation (expected to be positive for the D-isomer compared to the negative value for the L-isomer).

Synthesis and Preparation

The synthesis of Boc-D-Arg(Tos)-OH follows similar methodologies to its L-counterpart, with the starting material being D-arginine rather than the naturally occurring L-arginine.

Synthetic Routes

The typical synthetic approach involves:

  • Protection of the alpha-amino group of D-arginine with di-tert-butyl dicarbonate (Boc₂O) in basic conditions

  • Selective tosylation of the guanidine side chain using tosyl chloride (TsCl)

  • Purification via crystallization or chromatographic methods

Alternative approaches may involve starting with protected D-ornithine and converting it to the protected arginine derivative using reagents such as N,N′-Boc₂-S-methylisothiourea, similar to methods described for L-arginine derivatives .

Stock Solution Preparation

For laboratory use, Boc-D-Arg(Tos)-OH can be prepared in various concentrations as shown in the following table:

ConcentrationAmount of Compound
1 mg5 mg10 mg
1 mM2.3337 mL11.6686 mL23.3372 mL
5 mM0.4667 mL2.3337 mL4.6674 mL
10 mM0.2334 mL1.1669 mL2.3337 mL

These solutions are typically prepared in appropriate solvents such as DMSO or DMF for stock solutions .

Applications in Peptide Chemistry

Boc-D-Arg(Tos)-OH serves critical functions in various biochemical and pharmaceutical applications, with its D-configuration offering unique advantages in certain contexts.

Peptide Synthesis

In peptide synthesis, Boc-D-Arg(Tos)-OH provides a protected D-arginine residue that can be incorporated into growing peptide chains. The protecting groups prevent unwanted side reactions during peptide bond formation . The D-configuration offers several advantages:

  • Creation of proteolytically stable peptides resistant to natural enzymes that primarily recognize L-amino acids

  • Introduction of specific conformational constraints in peptide structures

  • Development of peptides with enhanced pharmacological properties

Research has shown that incorporation of D-arginine residues in certain peptides, such as in the case of [Dmt¹]DALDA (H-Dmt-D-Arg-Phe-Lys-NH₂), can lead to compounds with high metabolic stability and potent bioactivity .

Drug Development

In pharmaceutical research, Boc-D-Arg(Tos)-OH is utilized to synthesize peptide-based drugs with improved properties:

  • Enhanced stability against enzymatic degradation

  • Modified receptor binding profiles

  • Altered pharmacokinetic properties

  • Novel conformational constraints leading to unique biological activities

For example, peptides containing D-Arg residues have been explored for their potential as opioid receptor ligands with improved properties. The D-Arg² in [Dmt¹]DALDA contributes to its extraordinary potency (3000 times more potent than morphine in certain assays) and metabolic stability (t₁/₂ = 1.8 h in sheep blood) .

Structure-Activity Relationship Studies

Researchers use Boc-D-Arg(Tos)-OH to explore how stereochemistry affects peptide-receptor interactions. The incorporation of D-arginine can significantly alter:

  • Receptor subtype selectivity

  • Binding affinity

  • Functional activity

  • Signaling pathway activation

Studies have demonstrated that replacing L-Arg with D-Arg can shift selectivity between different opioid receptor subtypes (μ, δ, and κ), highlighting the importance of stereochemistry in peptide-receptor interactions .

Comparative Analysis with Boc-L-Arg(Tos)-OH

The D-isomer differs from the more commonly used L-isomer primarily in its stereochemistry, which confers important functional differences:

PropertyBoc-L-Arg(Tos)-OHBoc-D-Arg(Tos)-OH
Configuration at CαSR
Optical Rotation[α]20/D -3.5±0.5°, c = 4% in DMFExpected to be opposite sign (+)
Natural OccurrenceDerived from natural L-arginineDerived from synthetic D-arginine
Peptide ConformationLeads to natural peptide conformationsInduces non-natural conformations
Metabolic StabilityStandardEnhanced in resulting peptides
Receptor SelectivityStandard patternCan alter receptor subtype preference

These differences make Boc-D-Arg(Tos)-OH particularly valuable when designing peptides with enhanced stability, altered conformations, or modified receptor binding profiles.

Current Research and Future Directions

The unique properties of D-amino acids, including D-arginine, continue to drive research interest. Current areas of investigation involving Boc-D-Arg(Tos)-OH include:

Peptide-Based Therapeutics

Researchers are exploring D-arginine-containing peptides for various therapeutic applications, including:

  • Pain management through novel opioid receptor ligands

  • Cell-penetrating peptides for drug delivery

  • Antimicrobial peptides with enhanced stability

  • Neuroprotective peptides

The strategic incorporation of D-arginine residues can enhance the stability and bioavailability of these therapeutic peptides.

Structural Biology

D-arginine incorporation allows researchers to probe protein-peptide interactions in new ways:

  • Creating peptide mimetics that bind to target proteins but resist degradation

  • Developing tools to study receptor-ligand interactions with modified binding characteristics

  • Creating peptide probes with altered conformational properties for structural studies

Bioconjugation

Boc-D-Arg(Tos)-OH can be utilized in bioconjugation techniques to attach peptides to other molecules or surfaces, enabling:

  • Development of peptide-based probes and sensors

  • Creation of biomaterials with specific recognition properties

  • Design of peptide-drug conjugates with tailored pharmacokinetic profiles

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